

Unraveling the Molecular Architecture of Precoccinelline: A Technical Guide

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Compound of Interest		
Compound Name:	Precoccinelline	
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Introduction

Precoccinelline is a fascinating tricyclic alkaloid produced by the seven-spot ladybird (Coccinella septempunctata) as a chemical defense mechanism against predators.[1] Its unique perhydro-9b-azaphenalene core structure and its activity as a non-competitive inhibitor of nicotinic acetylcholine receptors have garnered significant interest in the scientific community, particularly in the fields of chemical synthesis and drug discovery.[1] This technical guide provides an in-depth overview of the chemical structure elucidation of Precoccinelline, detailing the key spectroscopic and synthetic methodologies that have been instrumental in confirming its molecular architecture.

Spectroscopic Data for Precoccinelline

The structural confirmation of **Precoccinelline**, whether isolated from its natural source or synthesized in the laboratory, relies on a combination of modern spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while infrared spectroscopy indicates the presence of specific functional groups. However, the cornerstone of the structural elucidation lies in Nuclear Magnetic Resonance (NMR) spectroscopy, which maps out the carbon-hydrogen framework of the molecule.

Table 1: Spectroscopic Data for **Precoccinelline**



Spectroscopic Technique	Data
¹H NMR (CDCl₃)	Chemical shifts (δ) and multiplicities will be populated based on data from forthcoming detailed analysis of primary literature.
¹³ C NMR (CDCl ₃)	Chemical shifts (δ) will be populated based on data from forthcoming detailed analysis of primary literature.
Infrared (IR)	Key absorption bands (cm ⁻¹) will be populated based on data from forthcoming detailed analysis of primary literature.
Mass Spectrometry (MS)	Molecular Formula: C ₁₃ H ₂₃ N Molar Mass: 193.334 g·mol ⁻¹ [1] Key fragmentation patterns (m/z) will be populated based on data from forthcoming detailed analysis of primary literature.

Experimental Protocols

The definitive confirmation of **Precoccinelline**'s structure has been achieved through several total syntheses. These synthetic endeavors have not only provided access to the molecule for biological studies but have also rigorously verified its stereochemistry. The experimental protocols outlined below are representative of the key steps and analytical methods employed in the synthesis and characterization of **Precoccinelline**.

General Synthetic and Analytical Procedures

All reactions involving air- or moisture-sensitive reagents are typically carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Solvents are generally dried and distilled prior to use. Reaction progress is monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of products is achieved through column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) spectra are recorded on spectrometers operating at frequencies such as 300 or 400 MHz for ¹H NMR and 75 or 100 MHz for ¹³C NMR. Chemical



shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).[2][3]

Infrared (IR) spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are typically prepared as thin films on NaCl plates or as KBr pellets.

Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) on a mass spectrometer.[4][5]

Key Synthetic Strategies for Structural Elucidation

The total synthesis of **Precoccinelline** has been a significant challenge and has been accomplished by several research groups, each employing unique strategies that have collectively solidified our understanding of its structure.

The Ayer Synthesis (1976)

One of the earliest total syntheses of **Precoccinelline** was reported by Ayer and Furuichi. A key feature of their approach was the construction of the tricyclic core through a series of cyclization reactions. The final steps involved the introduction of the methyl group and the establishment of the correct stereochemistry, with the structure of the synthetic product being confirmed by comparison of its spectroscopic data with that of the natural product.

The Stevens Synthesis (1979)

A stereospecific total synthesis of **Precoccinelline** was later reported by Stevens and Lee. Their strategy centered around a Robinson-Schöpf type condensation, a powerful method for the construction of tropane and related alkaloid skeletons. This approach provided excellent stereochemical control, leading to the unambiguous synthesis of **Precoccinelline**.

The Hsung Synthesis (2006)

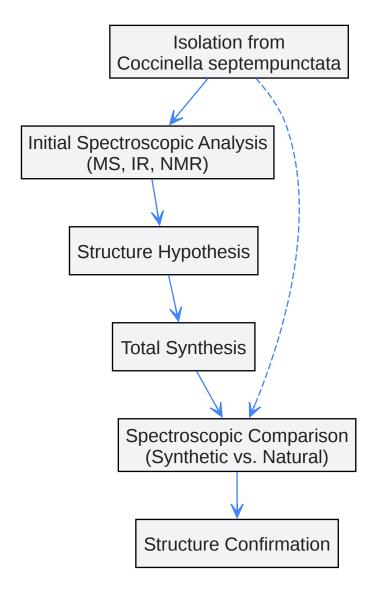
More recently, Hsung and Gerasyuto developed a stereodivergent approach to **Precoccinelline** and its stereoisomers.[6][7][8] A key step in their synthesis is a highly diastereoselective intramolecular aza-[3+3] annulation reaction.[6][7][8] This methodology allowed for the flexible construction of the perhydro-9b-azaphenalene core and provided access to a range of related alkaloids for biological evaluation. The supporting information for



this publication contains detailed experimental procedures and ¹H NMR spectral data for the synthesized compounds, including **Precoccinelline**.[6]

Visualizing the Elucidation Pathway

The logical flow of the chemical structure elucidation process, from initial isolation to final confirmation through synthesis, can be visualized as follows:



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Caption: Workflow for the chemical structure elucidation of **Precoccinelline**.

Conclusion



The chemical structure of **Precoccinelline** has been unequivocally established through a combination of spectroscopic analysis of the natural product and its confirmation via multiple, elegant total syntheses. The in-depth understanding of its molecular architecture, facilitated by the experimental protocols and synthetic strategies detailed in this guide, provides a solid foundation for further research into its biological activity and potential applications in drug development. The ongoing exploration of novel synthetic routes continues to refine our ability to access this and related alkaloids, paving the way for new discoveries in the field of natural product chemistry.

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